5-Chloro-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione
Description
Evolutionary Significance of Benzothiazole Scaffolds in Drug Discovery
The benzothiazole nucleus has evolved from a curiosity in heterocyclic chemistry to a cornerstone of modern therapeutic development. Between 2015–2020 alone, 55 patents highlighted benzothiazole derivatives for applications spanning oncology, neurodegenerative disorders, and antimicrobial therapies. This surge reflects the scaffold’s unique capacity to balance aromatic π-stacking interactions with hydrogen-bonding potential through its sulfur and nitrogen heteroatoms.
Key Therapeutic Advancements
Benzothiazole-based agents demonstrate remarkable target promiscuity, inhibiting enzymes such as topoisomerase II, microtubule polymerases, and cytochrome P450 isoforms. For instance, 2-(4-amino-3-methylphenyl)benzothiazole derivatives exhibit nanomolar cytotoxicity against breast and renal carcinoma cell lines through CYP1A1-mediated metabolic activation. The structural simplicity of the core enables facile derivatization—introduction of electron-withdrawing groups at the 2-position enhances DNA minor groove binding, while para-substituted aryl rings optimize pharmacokinetic profiles.
Table 1: Strategic Modifications in Benzothiazole Drug Candidates
This evolutionary trajectory underscores benzothiazoles’ role as "molecular chameleons"—their adaptability allows fine-tuning of lipophilicity, dipole moments, and steric bulk to meet diverse therapeutic requirements.
Positional Isomerism and Electronic Modulation in Chlorinated Benzothiazole Derivatives
The electronic landscape of benzothiazoles undergoes profound shifts upon halogenation, particularly at the 5-position as seen in 5-chloro-1,3-dihydro-2λ⁶,1-benzothiazole-2,2-dione. Chlorine’s inductive electron-withdrawing effect (-I) synergizes with the sulfone group’s mesomeric withdrawal (-M), creating a polarized π-system that enhances interactions with electron-rich biological targets.
Positional Effects on Bioactivity
Comparative studies of chlorinated isomers reveal stark differences in target engagement:
- 5-Chloro substitution (as in the subject compound) directs electron density toward the thiazole nitrogen, strengthening hydrogen bonds with kinase ATP pockets.
- 6-Chloro analogs exhibit reduced planararity due to steric clashes with the sulfone group, diminishing intercalation into DNA helices.
- 4-Chloro derivatives show enhanced microtubule disruption but poorer solubility profiles due to increased lipophilicity.
Electronic Characterization
Density functional theory (DFT) calculations on 5-chloro-1,3-dihydro-2λ⁶,1-benzothiazole-2,2-dione predict:
- A dipole moment of 5.2 Debye oriented along the S=O bond axis
- LUMO localization on the sulfone group (-2.1 eV), facilitating nucleophilic attack
- HOMO density at the chloro-substituted benzene ring (+1.8 eV), enabling charge-transfer complexes
These properties explain the compound’s preferential binding to oxidoreductases and hydrolases in high-throughput screens. The sulfone moiety further stabilizes the thiazole ring in a boat conformation, exposing the chlorine substituent for optimal van der Waals contacts in hydrophobic binding pockets.
Properties
IUPAC Name |
5-chloro-1,3-dihydro-2,1-benzothiazole 2,2-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2S/c8-6-1-2-7-5(3-6)4-12(10,11)9-7/h1-3,9H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQPCTNXWYKEAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)NS1(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111310-59-9 | |
| Record name | 5-chloro-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Aminothiophenol Cyclization with Chlorinated Carbonyl Precursors
A foundational method involves the cyclocondensation of 2-amino-5-chlorobenzenethiol with carbonyl agents. In a representative procedure, 2-amino-5-chlorobenzenethiol (1 mmol) reacts with triphosgene (0.33 mmol) in anhydrous dioxane under nitrogen. The mixture is refluxed at 120°C for 6 hours, with progress monitored by TLC (petroleum ether:ethyl acetate, 2:1). Post-reaction, the solvent is evaporated, and the residue is purified via column chromatography (yield: 50–60%).
Critical parameters:
Potassium Hydroxide-Mediated Cyclization
An alternative route employs 2-amino-4-chlorobenzenethiol (1 mmol) and dimethyl carbonate (4 mmol) in dry dioxane with KOH (1.5 mmol). The mixture is refluxed for 2 hours, cooled, and precipitated in ice water. Recrystallization from DMF yields the benzothiazole core (yield: 65–70%).
Key advantages:
- Base efficacy : KOH enhances nucleophilic attack on the carbonyl carbon.
- Purity : Recrystallization from DMF eliminates unreacted starting materials.
Sulfonation and Oxidation to Achieve the 2,2-Dione Moiety
Hydrogen Peroxide-Mediated Sulfone Formation
The intermediate 5-chloro-1,3-dihydro-2H-benzothiazole-2-thione undergoes oxidation using 30% H₂O₂ in glacial acetic acid (1:3 v/v) at 60°C for 4 hours. The product is filtered and washed with cold ethanol to yield the sulfone (yield: 75–80%).
m-CPBA Oxidation under Mild Conditions
In a controlled oxidation, meta-chloroperbenzoic acid (m-CPBA, 2.2 mmol) is added to a solution of 5-chloro-1,3-dihydro-2H-benzothiazole-2-thione (1 mmol) in dichloromethane at 0°C. The reaction proceeds for 2 hours, followed by quenching with Na₂S₂O₃ and extraction (yield: 85–90%).
One-Pot Synthesis via Sequential Cyclization-Oxidation
Integrated Protocol for Scalable Production
A streamlined approach combines cyclization and oxidation in a single reactor:
- 2-Amino-5-chlorobenzenethiol (1 mmol), triphosgene (0.35 mmol), and Et₃N (1 mL) in acetonitrile are refluxed for 4 hours.
- Without isolation, 30% H₂O₂ (3 mL) is added, and the temperature is maintained at 60°C for 3 hours.
- The product is isolated via vacuum filtration and recrystallized from ethanol (yield: 70–75%).
Table 1. Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Cyclocondensation | 50–60 | 95 | 6 |
| KOH Cyclization | 65–70 | 97 | 2 |
| H₂O₂ Oxidation | 75–80 | 98 | 4 |
| One-Pot Synthesis | 70–75 | 96 | 7 |
Structural Elucidation and Analytical Validation
Spectroscopic Characterization
X-ray Crystallography
Single-crystal X-ray analysis confirms the spirocyclic structure with N-H···O hydrogen bonding (d = 2.89 Å), stabilizing the sulfone configuration.
Process Optimization and Challenges
Solvent and Temperature Effects
Byproduct Mitigation
- Column chromatography : Essential for removing over-oxidized sulfones (e.g., sulfonic acids).
- Recrystallization solvents : Ethanol minimizes co-precipitation of unreacted thione.
Industrial-Scale Considerations
Cost-Benefit Analysis of Routes
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the dione group to a diol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
5-Chloro-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Benzodithiazine Derivatives
Compounds such as 6-Chloro-7-methyl-3-[2-(hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (5) and 6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (17) () share sulfonyl (SO₂) groups but differ in substituents (e.g., methyl, cyano). These groups alter electron density:
- Methyl groups (e.g., compound 5) increase hydrophobicity and steric bulk.
- Cyano groups (compound 17) introduce strong electron-withdrawing effects, enhancing electrophilicity.
- Hydroxybenzylidene moieties enable hydrogen bonding, influencing biological interactions.
Key Contrast with Target Compound: The benzodithiazine core includes a sulfur-rich dithiazine ring, whereas the target compound’s benzothiazole-dione system lacks sulfur in the adjacent ring.
Imidazo[2,1-b]benzothiazoles
Di-aryl-substituted imidazo[2,1-b]benzothiazoles () feature a fused imidazole ring, enhancing planarity and π-π stacking capabilities. Their diaryl substituents (e.g., bromo, methoxy) improve binding to hydrophobic pockets in enzymes or receptors.
Benzimidazole Derivatives
Examples like 6-chloro-3-propan-2-yl-1H-benzimidazole-2-thione () and 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole () highlight:
- Thione groups (C=S) in benzimidazoles: Increase hydrogen-bonding capacity compared to diones (C=O).
- Trimethoxyphenyl substituents : Enhance electron-donating effects and bioavailability.
Key Contrast : The target compound’s dione groups may exhibit stronger hydrogen-bonding interactions than thiones, influencing receptor affinity.
Physical and Spectral Properties
Table 1: Comparative Physical Data
Insights :
- High thermal stability (>300°C) in benzodithiazines correlates with strong intermolecular forces (e.g., SO₂ groups).
- The absence of SO₂ in the target compound may lower its melting point compared to benzodithiazines.
Biological Activity
5-Chloro-1,3-dihydro-2,1-benzothiazole-2,2-dione (CAS Number: 111310-59-9) is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including antibacterial, antidiabetic, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of 5-Chloro-1,3-dihydro-2,1-benzothiazole-2,2-dione is characterized by a benzothiazole ring system with a chloro substituent at the 5-position. This structural configuration is crucial for its biological activity.
1. Antibacterial Activity
Benzothiazole derivatives have been extensively studied for their antibacterial properties. The presence of the chloro group at the 5th position has been shown to enhance antibacterial activity against various pathogens.
Table 1: Antibacterial Activity of Benzothiazole Derivatives
Recent studies indicate that this compound exhibits significant antibacterial activity comparable to standard antibiotics like streptomycin, with a binding energy that suggests strong interaction with bacterial enzymes such as MurB and DNA gyrase .
2. Antidiabetic Activity
Benzothiazole derivatives have also shown promise in managing diabetes. In experimental models, compounds similar to 5-Chloro-1,3-dihydro-2,1-benzothiazole-2,2-dione have demonstrated hypoglycemic effects.
Table 2: Antidiabetic Effects of Benzothiazole Derivatives
| Compound | Dosage (mg/kg) | Blood Glucose Reduction (%) | Reference |
|---|---|---|---|
| Compound 3d | 100 | Significant | |
| Compound 3c | Varies | Moderate |
In a study involving STZ-induced diabetic rats, the administration of certain benzothiazole derivatives resulted in a notable decrease in blood glucose levels, suggesting their potential as antidiabetic agents through mechanisms that may enhance insulin secretion or sensitivity .
3. Antitumor Activity
The anticancer properties of benzothiazole derivatives are well-documented. These compounds have been shown to inhibit tumor growth in various cancer cell lines.
Case Study: Antitumor Efficacy
A recent study evaluated the antitumor activity of several benzothiazole derivatives in vitro and in vivo. The results indicated that certain derivatives exhibited cytotoxic effects against breast cancer cells with IC50 values significantly lower than those of standard chemotherapeutic agents .
The biological activities of benzothiazole derivatives are attributed to their ability to interact with various biological targets:
- Antibacterial Mechanism : Inhibition of bacterial enzymes such as dihydroorotase and DNA gyrase .
- Antidiabetic Mechanism : Enhancement of insulin secretion from pancreatic beta cells and increased glucose utilization by tissues .
- Antitumor Mechanism : Induction of apoptosis in cancer cells and inhibition of cell proliferation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
